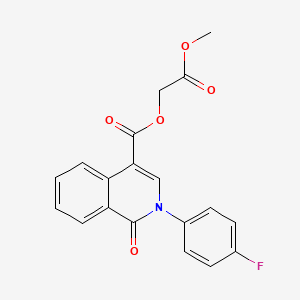

2-Methoxy-2-oxoethyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Description

This compound is an isoquinoline derivative featuring a 4-fluorophenyl substituent at position 2 and a 2-methoxy-2-oxoethyl ester group at position 4. Isoquinoline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and antimicrobial properties. The fluorine atom enhances metabolic stability and binding affinity, while the ester group modulates solubility and bioavailability .

Properties

IUPAC Name |

(2-methoxy-2-oxoethyl) 2-(4-fluorophenyl)-1-oxoisoquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FNO5/c1-25-17(22)11-26-19(24)16-10-21(13-8-6-12(20)7-9-13)18(23)15-5-3-2-4-14(15)16/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTYPIFZAGLPPKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methoxy-2-oxoethyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including an isoquinoline core and various substituents, suggest diverse biological activities. This article explores the compound's biological activity, focusing on its antiviral and anticancer properties, as well as its potential mechanisms of action.

The molecular formula of 2-Methoxy-2-oxoethyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is with a molecular weight of approximately 365.385 g/mol. The presence of methoxy and fluorophenyl groups enhances its chemical reactivity and biological potential.

Antiviral Properties

Research indicates that compounds structurally related to 2-Methoxy-2-oxoethyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate exhibit significant antiviral activity, particularly against respiratory syncytial virus (RSV). The specific mechanisms through which this compound exerts its antiviral effects remain to be fully elucidated but may involve modulation of viral replication or interference with viral entry into host cells.

Anticancer Activity

The compound has shown promising anticancer properties in preliminary studies. For instance, similar isoquinoline derivatives have been tested against various cancer cell lines, demonstrating significant anti-proliferative effects. In one study, derivatives with structural similarities exhibited IC50 values as low as against MCF-7 breast cancer cells, indicating potent anticancer activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. The presence of specific functional groups such as methoxy and fluorophenyl is believed to enhance its interaction with biological targets. Comparative analysis with other compounds highlights the unique aspects of this molecule:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2-Methoxy-2-oxoethyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate | Isoquinoline core with methoxy and fluorophenyl groups | Potential antiviral and anticancer activity | Complex heterocyclic structure |

| Ethyl 3-(2-methoxycarbonyl)-1H-indole-2-carboxylate | Indole derivative | Antimicrobial properties | Simpler indole structure |

| Pyrimido[4,5-b]indoles | Pyrimido ring system | Antitumor activity | Different ring system enhances biological profile |

| Quinoline derivatives | Quinoline core | Antimalarial activity | Known for diverse pharmacological effects |

The exact mechanisms by which 2-Methoxy-2-oxoethyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate exerts its biological effects are still under investigation. Initial findings suggest it may modulate specific enzyme activities or interact with various receptors involved in cell signaling pathways related to cancer proliferation and viral infection .

Case Studies

Several studies have highlighted the biological potential of similar compounds:

- Antiviral Efficacy : In a study focused on RSV, derivatives with similar isoquinoline structures were found to inhibit viral replication effectively, suggesting that modifications to the core structure could enhance efficacy against other viral targets.

- Cancer Cell Line Studies : Research involving various cancer cell lines demonstrated that certain derivatives led to cell cycle arrest and increased apoptosis markers, indicating a mechanism by which these compounds could exert anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound is compared to key analogs based on substituents and ester modifications:

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Substituent Effects :

- The 4-fluorophenyl group in the target compound and improves metabolic stability compared to the 4-chlorophenyl analog , which may exhibit stronger halogen bonding but lower electronegativity .

- Methyl esters (e.g., ) generally confer higher solubility but lower hydrolytic stability than bulkier esters like the target’s 2-methoxy-2-oxoethyl group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.